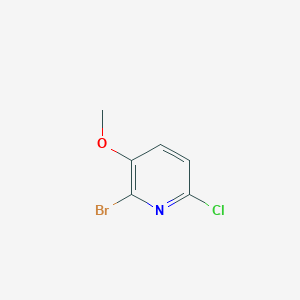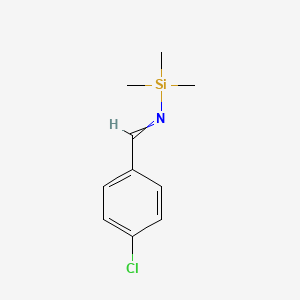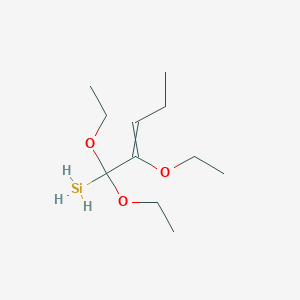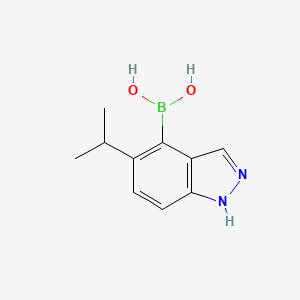
Ácido (5-isopropil-1H-indazol-4-il)borónico
Descripción general
Descripción
(5-Isopropyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring an indazole ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of (5-Isopropyl-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-isopropyl-1H-indazole with a boronic acid derivative under suitable reaction conditions. Common reagents include boronic acids, boronic esters, or boronic acids with suitable leaving groups.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry or batch processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a suitable boronic acid derivative.
Oxidation and Reduction: (5-Isopropyl-1H-indazol-4-yl)boronic acid can undergo oxidation to form corresponding boronic esters or acids, and reduction reactions to form different boronic acid derivatives.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Boronic Esters: Used in the synthesis and protection of boronic acids.
Nucleophiles: Various nucleophiles can be used in substitution reactions.
Major Products Formed:
Carbon-Carbon Bond Formation: Products of Suzuki-Miyaura coupling reactions.
Boronic Esters: Products of oxidation reactions.
Substituted Boronic Acids: Products of substitution reactions.
Aplicaciones Científicas De Investigación
(5-Isopropyl-1H-indazol-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which share a similar structure to indazole, have a broad range of biological activities . They can interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that boronic acids are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction, to form carbon-carbon bonds. This suggests that (5-Isopropyl-1H-indazol-4-yl)boronic acid may interact with its targets through the formation of new bonds.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could affect multiple pathways.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that (5-Isopropyl-1H-indazol-4-yl)boronic acid may have similar effects.
Análisis Bioquímico
Biochemical Properties
(5-Isopropyl-1H-indazol-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes and other enzymes. Proteasomes are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid group in (5-Isopropyl-1H-indazol-4-yl)boronic acid interacts with the active site of proteasomes, leading to enzyme inhibition. This interaction is crucial for the development of therapeutic agents targeting diseases such as cancer, where proteasome inhibition can induce apoptosis in cancer cells .
Cellular Effects
The effects of (5-Isopropyl-1H-indazol-4-yl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by (5-Isopropyl-1H-indazol-4-yl)boronic acid can lead to the accumulation of ubiquitinated proteins, which in turn affects cell cycle regulation and induces apoptosis. Additionally, this compound has been shown to impact the expression of genes involved in stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, (5-Isopropyl-1H-indazol-4-yl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of proteasome inhibition, where the binding of (5-Isopropyl-1H-indazol-4-yl)boronic acid to the proteasome’s active site prevents the degradation of target proteins, thereby disrupting cellular homeostasis and promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Isopropyl-1H-indazol-4-yl)boronic acid have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that (5-Isopropyl-1H-indazol-4-yl)boronic acid remains stable under refrigerated conditions but may degrade over extended periods at room temperature. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained proteasome inhibition and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of (5-Isopropyl-1H-indazol-4-yl)boronic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits proteasome activity without causing significant toxicity. At higher doses, (5-Isopropyl-1H-indazol-4-yl)boronic acid can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
(5-Isopropyl-1H-indazol-4-yl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for this compound involves its conjugation with glutathione, a tripeptide that plays a critical role in detoxification. This conjugation process is catalyzed by glutathione S-transferase enzymes, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of (5-Isopropyl-1H-indazol-4-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, (5-Isopropyl-1H-indazol-4-yl)boronic acid can accumulate in specific organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (5-Isopropyl-1H-indazol-4-yl)boronic acid is influenced by targeting signals and post-translational modifications. This compound is predominantly localized in the cytoplasm, where it interacts with proteasomes and other enzymes. Additionally, (5-Isopropyl-1H-indazol-4-yl)boronic acid can be directed to specific cellular compartments through the addition of targeting peptides or chemical modifications that enhance its affinity for certain organelles .
Comparación Con Compuestos Similares
Indazole Boronic Acids: Other indazole derivatives with boronic acid groups.
Isopropyl Boronic Acids: Boronic acids with isopropyl substituents.
Boronic Esters: Esters derived from boronic acids.
Uniqueness: (5-Isopropyl-1H-indazol-4-yl)boronic acid is unique due to its combination of the indazole ring and the isopropyl group, which can influence its reactivity and biological activity compared to other boronic acids and indazole derivatives.
Propiedades
IUPAC Name |
(5-propan-2-yl-1H-indazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-6(2)7-3-4-9-8(5-12-13-9)10(7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLUFUKPXLFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724136 | |
| Record name | [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693285-67-5 | |
| Record name | Boronic acid, [5-(1-methylethyl)-1H-indazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
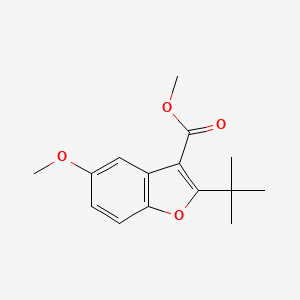
![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)
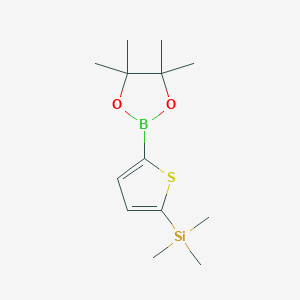
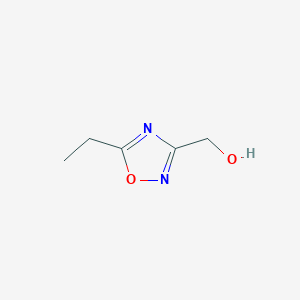

![furo[2,3-f][1]benzofuran](/img/structure/B1506952.png)
![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)
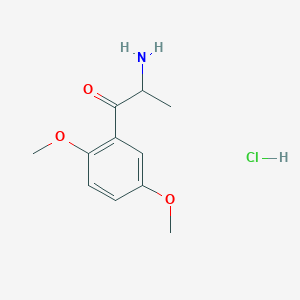

![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)
